4-Amino-3-fluorophenylacetonitrile
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Overview
Description
4-Amino-3-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H7FN2. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an amino group, a fluorine atom, and a nitrile group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluorophenylacetonitrile typically involves the following steps:
Nitrile Formation: The starting material, 3-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with sodium cyanide to form 3-fluorobenzyl cyanide.
Amination: The 3-fluorobenzyl cyanide is then subjected to a reduction reaction using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-fluorophenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential therapeutic applications include the development of drugs for treating neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-chlorophenylacetonitrile
- 4-Amino-3-bromophenylacetonitrile
- 4-Amino-3-iodophenylacetonitrile
Uniqueness
4-Amino-3-fluorophenylacetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This makes it particularly valuable in the design of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
2-(4-amino-3-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWYLDRWNSBKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372217 |
Source
|
Record name | 4-Amino-3-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180149-19-3 |
Source
|
Record name | 4-Amino-3-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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